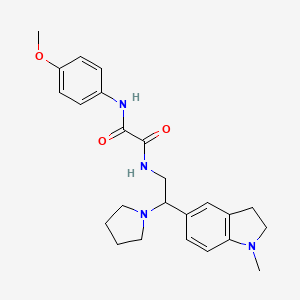
N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its complex molecular structure and diverse functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H28N4O3 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 922089-59-6 |
The compound features an oxalamide functional group, which is known for its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Indolinyl Intermediate : This involves starting from an appropriate indole derivative through cyclization reactions.
- Attachment of the Pyrrolidinyl Group : The pyrrolidinyl moiety is introduced via nucleophilic substitution reactions.
- Coupling with the Methoxyphenyl Group : This step utilizes electrophilic aromatic substitution to attach the methoxyphenyl group.
- Formation of the Oxalamide Linkage : The final step involves condensation reactions between the amine groups and oxalyl chloride to form the oxalamide bond.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, potentially acting as an anti-cancer agent.
- Neuroprotective Effects : It may also interact with neurotransmitter receptors, providing neuroprotective effects which could be beneficial in neurodegenerative diseases.
Research Findings
Recent studies have explored the biological activities of similar compounds in the oxalamide class, providing insights into their potential therapeutic applications:
- Anti-Cancer Activity : Research indicates that oxalamides can exhibit significant anti-cancer properties by inhibiting specific cancer-related pathways. For instance, compounds with similar structures demonstrated IC50 values in low nanomolar ranges against various cancer cell lines .
- Protease Inhibition : Some studies have reported that related compounds effectively inhibit proteases such as SARS-CoV 3CL protease, highlighting their potential in antiviral therapies.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the molecular structure can greatly influence biological activity, emphasizing the importance of functional groups in determining efficacy .
Case Studies
A few notable case studies involving similar compounds include:
- Case Study 1 : A dipeptide-type inhibitor demonstrated potent inhibitory activity against SARS-CoV 3CL protease with K values around 4.1 nM, suggesting that structural modifications can enhance inhibitory potency .
- Case Study 2 : Another study evaluated a series of oxalamides for their anti-cancer properties, revealing that specific substitutions on the oxalamide backbone significantly improved their efficacy against tumor cells.
特性
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-27-14-11-18-15-17(5-10-21(18)27)22(28-12-3-4-13-28)16-25-23(29)24(30)26-19-6-8-20(31-2)9-7-19/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVODRLYGKDCOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













